An In-depth Technical Guide to 1-Cyclopropyl-4-fluorobenzene: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to 1-Cyclopropyl-4-fluorobenzene: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Cyclopropyl-Fluoroaryl Motif
In the landscape of modern medicinal chemistry, the strategic incorporation of specific structural motifs to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates is a paramount objective. Among these, the cyclopropyl group and the fluorine atom have emerged as powerful tools in the drug designer's arsenal. This guide focuses on 1-Cyclopropyl-4-fluorobenzene , a key building block that synergistically combines the unique attributes of both moieties. Its growing importance stems from its utility as a versatile intermediate in the synthesis of a wide array of biologically active molecules, offering a pathway to novel therapeutics with enhanced potency, metabolic stability, and desirable physicochemical properties.[1][2] This document serves as a comprehensive technical resource, providing in-depth information on its nomenclature, synthesis, chemical behavior, and applications for professionals engaged in pharmaceutical research and development.
Chemical Identity and Nomenclature
IUPAC Name: 1-Cyclopropyl-4-fluorobenzene[]
Synonyms:
-
p-Cyclopropylfluorobenzene
-
4-Fluorophenylcyclopropane
-
Benzene, 1-cyclopropyl-4-fluoro-
Molecular Structure:
Figure 1: 2D Structure of 1-Cyclopropyl-4-fluorobenzene
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 18511-60-9 | [] |
| Molecular Formula | C₉H₉F | [] |
| Molecular Weight | 136.17 g/mol | [] |
| Appearance | Not specified (likely a liquid) | |
| Storage | Sealed in dry, 2-8°C | [4] |
Synthesis and Manufacturing
The synthesis of 1-Cyclopropyl-4-fluorobenzene is most effectively achieved through modern cross-coupling methodologies, which offer high efficiency and functional group tolerance. The two primary strategies involve the formation of a carbon-carbon bond between a cyclopropyl precursor and a fluorinated benzene ring.
Suzuki-Miyaura Cross-Coupling: A Robust and Versatile Approach
The Suzuki-Miyaura coupling is a powerful and widely used method for the synthesis of biaryl compounds and, in this case, aryl-cyclopropane linkages. The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. For the synthesis of 1-Cyclopropyl-4-fluorobenzene, two main pathways can be envisioned:
-
Pathway A: Coupling of a 4-fluorophenylboronic acid with a cyclopropyl halide.
-
Pathway B: Coupling of cyclopropylboronic acid with a 1-fluoro-4-halobenzene.
Pathway B is generally preferred due to the commercial availability and stability of cyclopropylboronic acid and various 1-fluoro-4-halobenzenes.
Figure 2: General scheme for Suzuki-Miyaura synthesis.
Experimental Protocol: Synthesis of 1-Cyclopropyl-4-fluorobenzene via Suzuki-Miyaura Coupling (Adapted from a similar procedure)
Materials:
-
1-Bromo-4-fluorobenzene
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-fluorobenzene (1.0 eq), cyclopropylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Cyclopropyl-4-fluorobenzene.
Negishi Cross-Coupling: An Alternative High-Yield Strategy
The Negishi coupling offers another efficient route, employing an organozinc reagent. This method is particularly useful for its high reactivity and tolerance of various functional groups. The synthesis would typically involve the reaction of a cyclopropylzinc halide with 1-bromo-4-fluorobenzene or 1-chloro-4-fluorobenzene in the presence of a palladium or nickel catalyst.
Figure 3: General scheme for Negishi cross-coupling.
Chemical Properties and Reactivity
The chemical behavior of 1-Cyclopropyl-4-fluorobenzene is dictated by the interplay of the cyclopropyl group and the fluorine atom on the aromatic ring.
-
The Cyclopropyl Group: This strained, three-membered ring exhibits unique electronic properties. The C-C bonds have significant p-character, allowing the ring to conjugate with the adjacent π-system of the benzene ring. This can influence the electron density of the aromatic ring and its reactivity. The cyclopropyl group is also known for its metabolic stability, a highly desirable trait in drug design.[5]
-
The Fluorine Atom: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) on the benzene ring. However, it also possesses lone pairs of electrons that can be donated into the ring through a resonance effect (+M). In electrophilic aromatic substitution, the deactivating inductive effect is generally dominant, making the ring less reactive than benzene. However, the resonance effect directs incoming electrophiles to the ortho and para positions. Since the para position is occupied by the cyclopropyl group, electrophilic substitution is expected to occur primarily at the positions ortho to the fluorine atom.
Reactivity in Key Organic Reactions:
-
Electrophilic Aromatic Substitution: While the fluorinated ring is deactivated, reactions such as nitration, halogenation, and Friedel-Crafts acylation can proceed, with substitution occurring at the positions ortho to the fluorine atom.
-
Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing fluorine atom can facilitate nucleophilic aromatic substitution, particularly if an additional strong electron-withdrawing group is present on the ring.
-
Cross-Coupling Reactions: The C-F bond is generally strong and less reactive in cross-coupling reactions compared to C-Br or C-I bonds. However, under specific catalytic conditions, it can participate in certain coupling reactions.
Spectroscopic Characterization
Definitive identification and purity assessment of 1-Cyclopropyl-4-fluorobenzene rely on a combination of spectroscopic techniques.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons will appear as two multiplets in the range of δ 6.8-7.2 ppm, showing coupling to each other and to the fluorine atom. - The methine proton of the cyclopropyl group will be a multiplet further downfield than the methylene protons. - The methylene protons of the cyclopropyl group will appear as two multiplets at higher field (upfield), likely in the range of δ 0.5-1.0 ppm.[6] |
| ¹³C NMR | - The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant and will be shifted downfield. - Other aromatic carbons will also exhibit smaller C-F couplings. - The cyclopropyl carbons will appear at a high field.[7] |
| FT-IR | - C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). - C-H stretching of the cyclopropyl group (~3000-3100 cm⁻¹). - C=C stretching of the aromatic ring (~1400-1600 cm⁻¹). - A strong C-F stretching band (~1200-1250 cm⁻¹). |
| Mass Spec. | - The molecular ion peak (M⁺) at m/z = 136. - Fragmentation may involve the loss of the cyclopropyl group or other characteristic fragmentations of aromatic compounds.[8] |
Applications in Drug Discovery and Development
The 1-cyclopropyl-4-fluorobenzene scaffold is a valuable building block in the synthesis of numerous pharmaceutical agents. The cyclopropyl moiety is often introduced to:
-
Enhance Potency: The rigid nature of the cyclopropyl ring can lock a molecule into a bioactive conformation, leading to improved binding affinity with its target.
-
Improve Metabolic Stability: The cyclopropyl group is generally resistant to oxidative metabolism, which can increase the half-life of a drug.[5]
-
Modulate Physicochemical Properties: It can influence solubility, lipophilicity, and membrane permeability.
The fluoro-substituent can also play a crucial role by:
-
Blocking Metabolic Sites: A fluorine atom can be strategically placed to prevent undesirable metabolism at that position.
-
Altering pKa: The electron-withdrawing nature of fluorine can influence the acidity or basicity of nearby functional groups.
-
Enhancing Binding Interactions: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions.[1]
While specific drug candidates containing the intact 1-cyclopropyl-4-fluorobenzene moiety are not always publicly disclosed in early development, this building block is utilized in the synthesis of more complex molecules that have entered clinical trials. For instance, it can serve as a precursor for more elaborate structures where the cyclopropyl and fluoroaryl groups are key pharmacophoric elements.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 1-Cyclopropyl-4-fluorobenzene.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
For detailed safety information, always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1-Cyclopropyl-4-fluorobenzene represents a strategically important building block for contemporary drug discovery. The convergence of the unique conformational and metabolic benefits of the cyclopropyl group with the powerful electronic and binding properties of the fluorine atom makes this an attractive scaffold for the design of novel therapeutics. A thorough understanding of its synthesis, reactivity, and handling is essential for medicinal chemists aiming to leverage its potential in the development of next-generation pharmaceuticals.
References
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Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]
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University of Ottawa NMR Facility Blog. (n.d.). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[9] - Annulene. Retrieved from [Link]
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Organic Chemistry with Victor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene. Retrieved from [Link]
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The Royal Society of Chemistry. (2018). Supplementary Information. Retrieved from [Link]
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ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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G. Facey, University of Ottawa NMR Facility Blog, [Link].
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LCGC International. (n.d.). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. Retrieved from [Link]
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